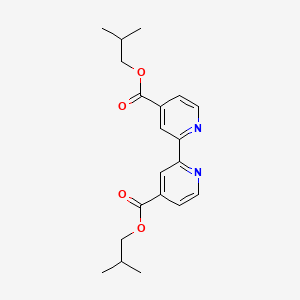![molecular formula C36H27N B12105408 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina es un compuesto orgánico que se caracteriza por su estructura compleja, que consiste en múltiples grupos fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina normalmente implica reacciones orgánicas de varios pasos. Un método común incluye el uso de reacciones de acoplamiento cruzado de Suzuki-Miyaura, donde los haluros de arilo reaccionan con ácidos bóricos de arilo en presencia de un catalizador de paladio. Las condiciones de reacción a menudo implican el uso de bases como el carbonato de potasio y disolventes como el tolueno o la dimetilformamida.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La elección de los catalizadores y las condiciones de reacción se optimiza para garantizar una alta pureza y una cantidad mínima de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, convirtiendo el compuesto en sus derivados de amina correspondientes.
Sustitución: Las reacciones de sustitución aromática electrofílica son comunes, donde los grupos fenilo se pueden sustituir con varios grupos funcionales utilizando reactivos como halógenos o compuestos nitro.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Halógenos (cloro, bromo) en presencia de ácidos de Lewis como el cloruro de aluminio.
Productos principales:
Oxidación: Quinonas y otros derivados oxigenados.
Reducción: Derivados de amina.
Sustitución: Derivados de fenilo halogenados o nitro-sustituidos.
Aplicaciones Científicas De Investigación
4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina tiene varias aplicaciones de investigación científica:
Química: Utilizada como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por sus posibles interacciones con macromoléculas biológicas.
Medicina: Explorada por su posible uso en el desarrollo de fármacos debido a sus propiedades estructurales únicas.
Industria: Utilizada en el desarrollo de materiales electrónicos orgánicos, como diodos emisores de luz orgánicos (OLED) y células fotovoltaicas orgánicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina implica su interacción con varios objetivos moleculares. Los múltiples grupos fenilo del compuesto le permiten participar en interacciones de apilamiento π-π, lo que puede influir en su afinidad de unión a ciertas proteínas o ácidos nucleicos. Además, la presencia de grupos anilina puede facilitar la formación de enlaces de hidrógeno y otras interacciones no covalentes, contribuyendo a su actividad biológica general.
Compuestos similares:
- 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]amina
- 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]benceno
Comparación: 4-(4-fenilfenil)-N-[4-(4-fenilfenil)fenil]anilina es única debido a su disposición específica de grupos fenilo y la presencia de una unidad anilina. Esta configuración estructural confiere propiedades electrónicas y estéricas distintas, lo que la hace adecuada para aplicaciones específicas en electrónica orgánica y ciencia de materiales. En comparación con compuestos similares, puede exhibir patrones de reactividad y afinidades de unión diferentes, lo que destaca su singularidad en varios contextos de investigación e industriales.
Comparación Con Compuestos Similares
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]amine
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]benzene
Comparison: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structural configuration imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, highlighting its uniqueness in various research and industrial contexts.
Propiedades
Fórmula molecular |
C36H27N |
|---|---|
Peso molecular |
473.6 g/mol |
Nombre IUPAC |
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,37H |
Clave InChI |
JEDWAPNJUJTLEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B12105326.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)
![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)

